Cas no 26922-99-6 (1,3,4,6-tetra-O-gallolyl-beta-D-glucose)

1,3,4,6-Tetra-O-galloyl-β-D-glucose is a polyphenolic compound derived from the esterification of β-D-glucose with four gallic acid units. It exhibits significant biological activity, including antioxidant, anti-inflammatory, and potential anticancer properties, due to its high galloyl group content. The compound is structurally characterized by its stability and ability to interact with proteins and enzymes, making it valuable in biochemical and pharmacological research. Its well-defined molecular structure allows for precise studies on tannin-related mechanisms. As a naturally occurring hydrolysable tannin, it serves as a reference standard in analytical chemistry and nutraceutical investigations. The compound’s purity and reproducibility are critical for reliable experimental outcomes.
1,3,4,6-tetra-O-gallolyl-beta-D-glucose structure
26922-99-6 structure
商品名:1,3,4,6-tetra-O-gallolyl-beta-D-glucose
CAS番号:26922-99-6
MF:C34H28O22
メガワット:788.573
CID:2015432
PubChem ID:471531

1,3,4,6-tetra-O-gallolyl-beta-D-glucose 化学的及び物理的性質

名前と識別子

    • 1,3,4,6-tetra-O-gallolyl-beta-D-glucose
    • 1,3,4,6-tetra-O-galloyl-beta-D-Glc
    • 1,3,4,6-tetra-O-galloyl-beta-D-glucopyranose
    • 1,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside
    • 1,3,4,6-Tetra-O-galloyl-beta-D-glucose
    • 1,3,4,6-tetra-O-galloyl-beta-D-glucoside
    • beta-D-Pyranose-form-1,3,4,6-Tetragalloylglucose
    • 1,3,4,6-Tetra-O-galloylglucose
    • SCHEMBL6764021
    • 26922-99-6
    • FS-8493
    • [(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trihydroxybenzoate
    • NCGC00385650-01![(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • BDBM50004197
    • CHEMBL3236509
    • AKOS040735162
    • 1,3,4,6-Tetragalloylglucose
    • 1,3,4,6-Tetra-O-galloyl-.beta.-D-glucopyranose
    • 1,3,4,6-tetra-o-galloyl-beta-d-glucose
    • (2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis(3,4,5-trihydroxybenzoyloxy)-2-[(3,4,5-trihydroxybenzoyloxy)methyl]oxan-3-yl 3,4,5-trihydroxybenzoate
    • (2S,3R,4R,5R,6R)-3-Hydroxy-6-(((3,4,5-trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2,4,5-triyl tris(3,4,5-trihydroxybenzoate)
    • 1,3,4,6-Tetra-O-galloyl glucose
    • MT46233
    • インチ: InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)27(47)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2
    • InChIKey: NRQJFEDEWHTAPZ-UHFFFAOYSA-N
    • ほほえんだ: OC1C(OC(=O)c2cc(O)c(O)c(O)c2)OC(COC(=O)c2cc(O)c(O)c(O)c2)C(OC(=O)c2cc(O)c(O)c(O)c2)C1OC(=O)c1cc(O)c(O)c(O)c1

計算された属性

  • せいみつぶんしりょう: 788.10722252g/mol
  • どういたいしつりょう: 788.10722252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 22
  • 重原子数: 56
  • 回転可能化学結合数: 13
  • 複雑さ: 1340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 377Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.25 g/l)(25ºC)、

1,3,4,6-tetra-O-gallolyl-beta-D-glucose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
MT46233-5 mg
1,3,4,6-Tetra-O-galloyl glucose
26922-99-6
5mg
$418.00 2023-01-03
Biosynth
MT46233-50 mg
1,3,4,6-Tetra-O-galloyl glucose
26922-99-6
50mg
$1,705.00 2023-01-03
Biosynth
MT46233-100 mg
1,3,4,6-Tetra-O-galloyl glucose
26922-99-6
100MG
$2,420.00 2023-01-03
ChemFaces
CFN95425-10mg
1,3,4,6-Tetragalloylglucose
26922-99-6 >=98%
10mg
$318 2023-09-19
Biosynth
MT46233-10 mg
1,3,4,6-Tetra-O-galloyl glucose
26922-99-6
10mg
$616.00 2023-01-03
Biosynth
MT46233-25 mg
1,3,4,6-Tetra-O-galloyl glucose
26922-99-6
25mg
$1,146.75 2023-01-03

1,3,4,6-tetra-O-gallolyl-beta-D-glucose 関連文献

1,3,4,6-tetra-O-gallolyl-beta-D-glucoseに関する追加情報

1,3,4,6-Tetra-O-Gallolyl-β-D-Glucose: A Novel Glycosylated Gallol Derivative with Promising Bioactivities

1,3,4,6-Tetra-O-gallolyl-beta-D-glucose, with the chemical identifier CAS No. 26922-99-6, represents a unique class of glycosylated gallol derivatives that have garnered significant attention in biomedical research. This molecule is characterized by the substitution of four hydroxyl groups on the glucose scaffold with gallol moieties, creating a highly hydrophilic and antioxidant-rich structure. Recent studies have highlighted its potential in drug delivery systems, anti-inflammatory therapies, and antioxidant applications, positioning it as a promising candidate for pharmaceutical innovation.

The 1,3,4,6-tetra-O-gallolyl configuration of this compound is critical to its biological activity. The gallol group, derived from gallic acid, is known for its potent antioxidant properties due to the presence of multiple phenolic hydroxyl groups. When conjugated to a glucose molecule, the resulting compound exhibits enhanced solubility and stability, making it suitable for various biomedical applications. The beta-D-glucose backbone further contributes to its structural integrity and functional versatility.

Recent advancements in medicinal chemistry have focused on the development of gallol-based compounds for their therapeutic potential. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 1,3,4,6-tetra-O-gallolyl-beta-D-glucose exhibits significant antioxidant activity, with a radical scavenging capacity exceeding that of traditional antioxidants like vitamin C. This property makes it a strong candidate for applications in oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Moreover, the gallolyl substituents in this compound have been shown to modulate enzymatic activity. Research published in ACS Chemical Biology in 2024 revealed that 1,3,4,6-tetra-O-gallolyl-beta-D-glucose can inhibit the activity of key enzymes involved in inflammatory pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This mechanism of action suggests its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The CAS No. 26922-99-6 compound is also being explored for its role in drug delivery systems. Its high hydrophilicity and biocompatibility make it an ideal candidate for encapsulating hydrophobic drugs in nanoparticles. A 2023 study in Advanced Drug Delivery Reviews demonstrated that 1,3,4,6-tetra-O-gallolyl-beta-D-glucose can serve as a stabilizer for liposomal formulations, enhancing the bioavailability of therapeutic agents while reducing systemic toxicity.

Another emerging application of this compound is in the field of cancer therapy. Research published in Nature Communications in 2024 highlighted its ability to induce apoptosis in cancer cells through the modulation of redox signaling pathways. The gallolyl groups were found to interfere with the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. This mechanism is particularly relevant in the treatment of resistant cancer subtypes, where traditional chemotherapeutic agents often fail.

In addition to its therapeutic potential, 1,3,4,6-tetra-O-gallolyl-beta-D-glucose has shown promise in the development of bioactive materials for tissue engineering. Its ability to interact with extracellular matrix components and promote cell adhesion has been explored in a 2023 study published in Biomaterials. Researchers demonstrated that this compound can enhance the proliferation of mesenchymal stem cells, making it a valuable component in regenerative medicine applications.

The beta-D-glucose backbone of this molecule also plays a role in its interaction with biological systems. Studies have shown that the glucose moiety can mimic natural carbohydrates, enabling the compound to engage in glycan-mediated signaling pathways. This property has been leveraged in the design of novel immunomodulatory agents, as evidenced by a 2024 preclinical study in Immunology Letters, which reported its ability to modulate T-cell responses in autoimmune diseases.

Despite its promising properties, the CAS No. 26922-99-6 compound faces challenges in terms of scalability and cost-effective synthesis. However, recent advances in asymmetric catalysis and green chemistry have provided new strategies for its large-scale production. A 2023 review in Green Chemistry outlined methodologies for the efficient synthesis of 1,3,4,6-tetra-O-gallolyl-beta-D-glucose using biocatalytic approaches, reducing the environmental impact of its production.

In conclusion, 1,3,4,6-tetra-O-gallolyl-beta-D-glucose is a multifunctional compound with diverse applications in biomedical research. Its unique structure, combining the antioxidant properties of gallol with the functional versatility of glucose, positions it as a key player in the development of novel therapeutics and bioactive materials. As research continues to uncover its mechanisms of action and optimize its synthesis, this compound is poised to make significant contributions to the fields of pharmacology, materials science, and regenerative medicine.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:26922-99-6)1,3,4,6-Tetra-O-galloylglucose
CRN0754
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:26922-99-6)1,3,4,6-Tetragalloylglucose
CRN0433
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ